[4-(3-Quinolinyl)phenyl]methanol
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Overview
Description
[4-(3-Quinolinyl)phenyl]methanol is an organic compound that features a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Quinolinyl)phenyl]methanol typically involves the reaction of 3-quinolinecarboxaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly incorporating continuous flow reactors and greener solvents to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Quinolinyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The phenyl and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Quinolinyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, making it a candidate for the development of new therapeutic agents .
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising lead compound in drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors .
Mechanism of Action
The mechanism of action of [4-(3-Quinolinyl)phenyl]methanol involves its interaction with various molecular targets. The quinoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Phenylmethanol: Lacks the quinoline ring but shares the methanol moiety.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles.
Uniqueness
[4-(3-Quinolinyl)phenyl]methanol is unique due to its combination of a quinoline ring and a phenylmethanol moiety. This structure provides a versatile platform for chemical modifications and the development of new compounds with enhanced biological activity .
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-quinolin-3-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2 |
InChI Key |
CXJBGQMJIPJROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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